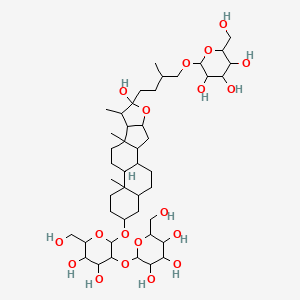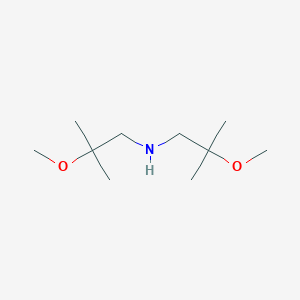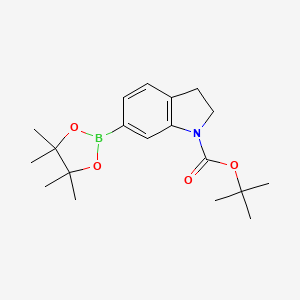
Melongoside N
Vue d'ensemble
Description
La timosaponine b-II est une saponine furostanol principalement retrouvée dans les rhizomes d'Anemarrhena asphodeloides Bunge . Elle est traditionnellement utilisée en médecine chinoise pour traiter divers maux, notamment le diabète et la démence sénile . Le composé présente une variété d'activités biologiques, telles que des effets anti-inflammatoires, hypoglycémiques et neuroprotecteurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La timosaponine b-II peut être synthétisée par extraction et purification à partir des rhizomes d'Anemarrhena asphodeloides Bunge . Le processus implique une résine d'adsorption macroporeuse et une chromatographie liquide haute performance préparative . De plus, l'électrofilage a été utilisé pour préparer des nanofibres d'acide poly(L-lactique) chargées de timosaponine b-II, démontrant son potentiel pour une administration soutenue du médicament .
Méthodes de production industrielle
La production industrielle de timosaponine b-II implique généralement une extraction à grande échelle à partir de sources végétales. Les rhizomes sont séchés, broyés et soumis à une extraction par solvant à l'aide d'éthanol ou d'autres solvants appropriés . L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la timosaponine b-II .
Analyse Des Réactions Chimiques
Types de réactions
La timosaponine b-II subit diverses réactions chimiques, notamment la déshydratation, la déglycosylation, l'hydroxylation, l'oxydation et la scission du cycle E . Ces réactions sont essentielles pour son métabolisme et sa biotransformation in vivo .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la timosaponine b-II comprennent les acides pour l'hydrolyse, les agents oxydants pour l'oxydation et les enzymes pour la déglycosylation . Les conditions de ces réactions varient en fonction de la transformation souhaitée et des réactifs spécifiques utilisés .
Principaux produits formés
Les principaux produits formés à partir des réactions de la timosaponine b-II comprennent divers métabolites identifiés dans l'urine, les fèces, le plasma et les tissus de rats . Ces métabolites résultent des voies de biotransformation mentionnées précédemment et fournissent des informations sur la pharmacocinétique du composé .
Applications de la recherche scientifique
Médecine : La timosaponine b-II a démontré des effets neuroprotecteurs, en particulier dans le traitement de la néphropathie diabétique et des déficits cognitifs
Mécanisme d'action
La timosaponine b-II exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'elle inhibait l'expression des voies de signalisation de la cible mammalienne de la rapamycine (mTOR), de la protéine interagissant avec la thioredoxine (TXNIP) et du facteur de transcription nucléaire-κB (NF-κB) . Ces voies sont impliquées dans la régulation de l'inflammation, du métabolisme du glucose et de la survie cellulaire, contribuant aux effets thérapeutiques du composé .
Applications De Recherche Scientifique
Mécanisme D'action
Timosaponin b-II exerts its effects through various molecular targets and pathways. It has been shown to inhibit the expression of mammalian target of rapamycin (mTOR), thioredoxin-interacting protein (TXNIP), and nuclear transcription factor-κB (NF-κB) signaling pathways . These pathways are involved in regulating inflammation, glucose metabolism, and cell survival, contributing to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Timosaponine AIII : Une autre saponine furostanol trouvée dans Anemarrhena asphodeloides Bunge, connue pour ses activités hypoglycémiques et anti-inflammatoires.
Timosaponine BIII : De structure similaire à la timosaponine b-II, elle présente également des effets hypoglycémiques et est utilisée en médecine traditionnelle chinoise.
Unicité de la timosaponine b-II
La timosaponine b-II est unique en raison de sa structure moléculaire spécifique, qui comprend un groupe β-D-glucopyranosyle et un squelette furostanol . Cette structure contribue à ses activités pharmacologiques distinctes et à ses voies de biotransformation, la différenciant des autres composés similaires .
Propriétés
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUXVRKWOHYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melongoside N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98524-46-0 | |
| Record name | Melongoside N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 189 °C | |
| Record name | Melongoside N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chloro-4-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B8056158.png)
![[(1R,2S)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8056165.png)
![2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B8056177.png)


![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-(4-chlorophenyl)butanoic acid](/img/structure/B8056202.png)
![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]propane](/img/structure/B8056203.png)

![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8056208.png)



